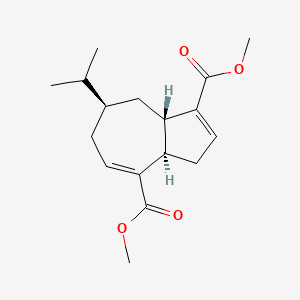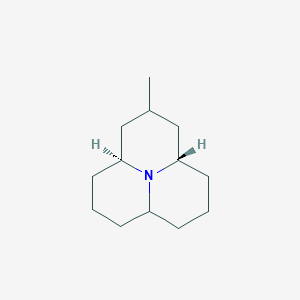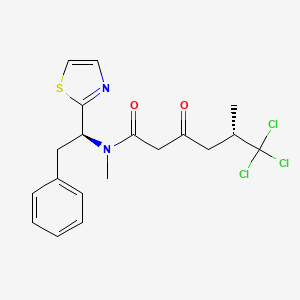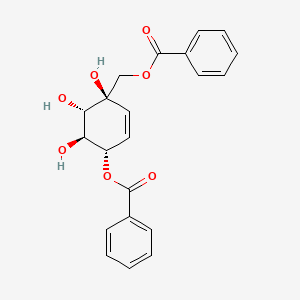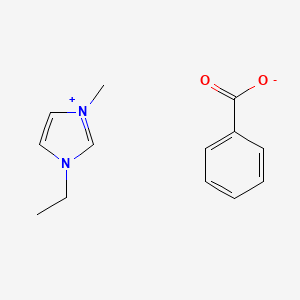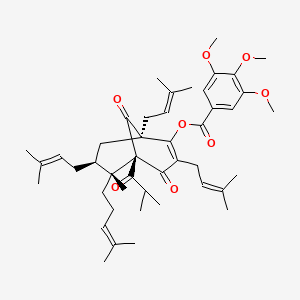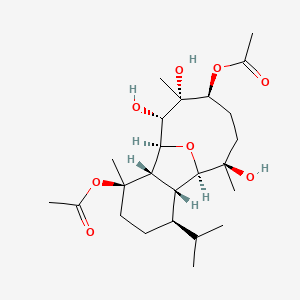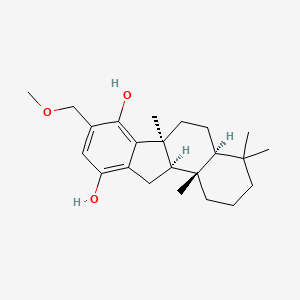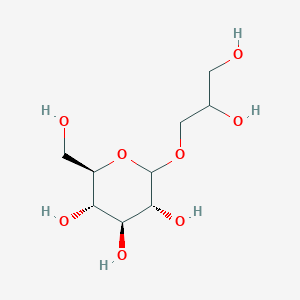
3',4',7,8-Tetrahydroxyflavanone
Descripción general
Descripción
3’,4’,7,8-Tetrahydroxyflavanone is a flavonoid that can be extracted from Acacia confusa . It is a natural compound that can be isolated from various plants . The molecular weight is 288.25 and the formula is C15H12O6 .
Synthesis Analysis
The synthesis of 4’,5,6,7- and 4’,5,7,8-Tetrahydroxyflavanone has been achieved by the isomerization of 2’,3’,4,4’,6’ -pentahydroxychalcone .Molecular Structure Analysis
The molecular structure of 3’,4’,7,8-Tetrahydroxyflavanone is represented by the formula C15H12O6 . The average mass is 274.269 Da and the monoisotopic mass is 274.084137 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’,7,8-Tetrahydroxyflavanone include a molecular weight of 288.25, a formula of C15H12O6, and an appearance as a solid, white to off-white substance . The ACD/LogD (pH 7.4) is 1.11, the ACD/BCF (pH 7.4) is 4.07, and the ACD/KOC (pH 7.4) is 94.68 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Comparison : 3',4',7,8-Tetrahydroxyflavanone (II and III) have been synthesized, leading to corrections in the structures of carthamidin and isocarthamidin through comparison with these synthetic flavanones (ObaraHeitaro, Onodera Jun-ichi, & Yamamoto Fumitada, 1973).
Biological Activity
Allelopathic Effects : Isoflavanones from Desmodium uncinatum, including a compound structurally similar to 3',4',7,8-Tetrahydroxyflavanone, have shown potential allelopathic effects, such as inducing germination of Striga hermonthica seeds and inhibiting radical growth, suggesting a mechanism for preventing parasitism (M. K. Tsanuo et al., 2003).
Interaction with Human Serum Albumin : The binding mechanism of 3',4',7,8-Tetrahydroxyflavanone to human serum albumin (HSA) has been explored, revealing insights into its pharmacology, including binding affinities and the role of hydroxyl groups (Ji Ma, Li-yun Wang, & M. Xie, 2012).
Antibacterial Activity : Studies on flavanones, including tetrahydroxyflavanones, have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in phytotherapeutic strategies against MRSA infections (H. Tsuchiya et al., 1997).
Chemical Properties and Synthesis
- Isolation and Characterization : Research on the isolation and characterization of various flavanones, including 3',4',7,8-Tetrahydroxyflavanone and its derivatives, has expanded knowledge of their chemical properties and potential applications (B. T. Ngadjui et al., 1999).
Potential Therapeutic Applications
- Hypoglycemic Properties : A study on Andromachia igniaria revealed the isolation of flavonoids, including a derivative of 3',4',7,8-Tetrahydroxyflavanone, with significant inhibitory effects on α-amylase and α-glucosidase, highlighting their potential in controlling postprandial hypoglycemia (M. B. V. Saltos et al., 2015).
Biochemical Analysis
- Flavonoid Biosynthesis : Research on flavonoid biosynthesis in plants like Medicago sativa has included the study of genes involved in the synthesis of flavanones such as 3',4',7,8-Tetrahydroxyflavanone, providing insights into the role of these compounds in plant biology (B. Charrier et al., 1995).
Safety And Hazards
The safety data sheet for 4’,5,7,8-Tetrahydroxyflavanone suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed with soap and plenty of water .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNWCMRCGXRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',7,8-Tetrahydroxyflavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



